2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol. The mixture is refluxed for 7 hours, and the reactions are monitored by thin-layer chromatography (TLC) using chloroform:methanol as the solvent system .

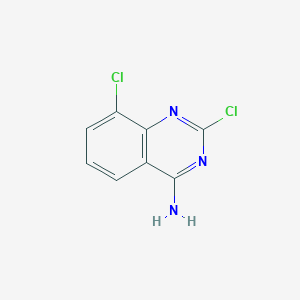

Molecular Structure Analysis

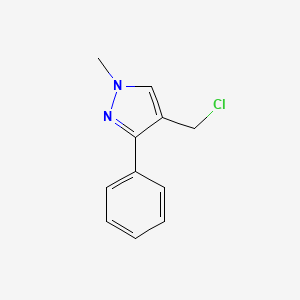

The molecular formula of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid is C8H8N2O3 . Its molecular weight is approximately 166.18 g/mol . The compound features a cyclopropane ring and an oxazole ring, both containing nitrogen atoms. The detailed molecular structure can be visualized using software tools or chemical databases .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions and transesterification reactions. It has been employed as a reagent for the preparation of aminothiazoles, amino-pyrido-indol-carboxamides, and potential JAK2 inhibitors for myeloproliferative disorders therapy. Additionally, it plays a role in the synthesis of pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for cancer treatment .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition

This compound has been evaluated for its inhibitory potency against selected kinases harboring a rare cysteine in the hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2 . The inhibition of these kinases is crucial as they play significant roles in cell cycle regulation and are potential therapeutic targets for the treatment of various malignancies, including triple-negative breast cancer.

Covalent Inhibitors Synthesis

The compound serves as a precursor in the synthesis of covalent inhibitors . Covalent inhibitors form a permanent bond with their target enzyme, leading to sustained inhibition. This property is particularly useful in designing drugs that require a long-lasting effect.

Nucleophilic Aromatic Substitution Reactions

It is used in nucleophilic aromatic substitution reactions, a method employed to introduce substituents to an aromatic system . This reaction is highly regioselective and is a key step in the synthesis of various pharmacologically active compounds.

Buchwald–Hartwig Arylamination

The compound is involved in Buchwald–Hartwig arylamination, a process used to form carbon-nitrogen bonds . This reaction is pivotal in the pharmaceutical industry for constructing complex molecules, including those used in drug development.

Suzuki-Miyaura Cross-Coupling Reactions

It acts as a reagent in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used to form carbon-carbon bonds and is instrumental in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Transesterification Reactions

The compound is utilized in transesterification reactions . These reactions are essential in organic synthesis and can be used to alter the physical properties of a compound or to create new compounds with desired functionalities.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-11-3-5(2-9-11)7-10-6(4-14-7)8(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFSJWWNNSUMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)